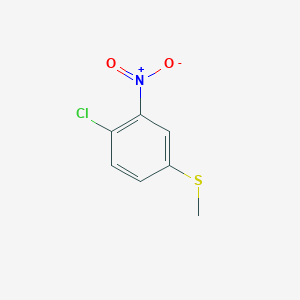

1-Chloro-4-(methylthio)-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-methylsulfanyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLRXTNPCRROEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061615 | |

| Record name | 1-Chloro-4-(methylthio)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-36-6 | |

| Record name | 1-Chloro-4-(methylthio)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-(methylthio)-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-(methylthio)-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-4-(methylthio)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-(methylthio)-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-4-(methylthio)-2-nitrobenzene for Advanced Synthesis

Executive Summary

This technical guide provides a comprehensive scientific overview of 1-Chloro-4-(methylthio)-2-nitrobenzene (CAS No. 1199-36-6), a versatile chemical intermediate with significant potential in pharmaceutical development, agrochemicals, and material science.[1] The unique arrangement of its functional groups—a chloro leaving group, a sulfide moiety, and an activating nitro group—makes it a highly valuable scaffold for complex organic synthesis. This document details the compound's physicochemical properties, outlines a robust synthesis and purification workflow, delves into its chemical reactivity and mechanistic principles, and discusses its applications and analytical characterization. Adhering to the highest standards of scientific integrity, this guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's capabilities in their work.

Chemical Identification and Properties

Nomenclature and Identifiers

-

Systematic IUPAC Name : 1-chloro-4-(methylsulfanyl)-2-nitrobenzene[2]

-

Common Synonyms : Methyl(4-chloro-3-nitrophenyl) sulfide, 4-Chloro-3-nitrophenyl methyl sulfide, 2-Nitro-4-chlorothioanisole[2]

-

Molecular Formula : C₇H₆ClNO₂S[2]

-

SMILES : CSC1=CC(=C(C=C1)Cl)[O-][2]

-

InChI Key : UFLRXTNPCRROEB-UHFFFAOYSA-N[2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below, providing essential data for experimental design and process safety.

| Property | Value | Source(s) |

| Molecular Weight | 203.65 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 70-72 °C | LookChem |

| Boiling Point | 297 °C at 760 mmHg | LookChem |

| Density | 1.41 g/cm³ | LookChem |

| Flash Point | 133.4 °C | LookChem |

| Refractive Index | 1.616 | LookChem |

| LogP | 3.05 | [1] |

Synthesis and Purification Workflow

Mechanistic Rationale: Electrophilic Aromatic Substitution

The most direct and logical synthesis route to this compound is the electrophilic aromatic substitution (EAS) nitration of 4-chlorothioanisole. The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[4] The directing effects of the substituents on the 4-chlorothioanisole ring govern the regioselectivity.

-

-SCH₃ (methylthio) group : An ortho-, para-director and activating group.

-

-Cl (chloro) group : An ortho-, para-director and deactivating group.

Both groups direct incoming electrophiles to the positions ortho and para relative to themselves. The position ortho to the methylthio group (C2) and meta to the chloro group is sterically accessible and electronically activated, making it the primary site of nitration.

Proposed Synthesis Protocol: Nitration of 4-Chlorothioanisole

This protocol is based on established methods for the nitration of substituted benzenes.[5][6]

Step 1: Preparation of Nitrating Mixture

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid (H₂SO₄).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 15 mL of concentrated nitric acid (HNO₃) dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. This mixture generates the active electrophile, the nitronium ion (NO₂⁺).[4]

Step 2: Nitration Reaction

-

Dissolve 20g of 4-chlorothioanisole in 40 mL of concentrated sulfuric acid in a separate beaker, cooling as necessary.

-

Add the 4-chlorothioanisole solution to the dropping funnel.

-

Add the solution dropwise to the cold nitrating mixture over 30-45 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.

Step 3: Work-up and Isolation

-

Carefully pour the reaction mixture onto 500g of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids.

-

Wash the cake with a cold 5% sodium bicarbonate solution to neutralize any remaining trace acids, followed by a final wash with cold water.[7]

Purification: Recrystallization

The crude product can be effectively purified by recrystallization to yield a high-purity solid.

Step 1: Solvent Selection

-

Based on the polarity of related nitroaromatic compounds, a mixed solvent system is often effective. Common choices include ethanol/water, hexane/acetone, or isopropanol.[8][9] Ethanol is a good starting point.

Step 2: Recrystallization Procedure

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper (hot gravity filtration).

-

Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.

-

Once at room temperature, place the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.

Workflow Visualization

Caption: Synthesis and purification workflow for this compound.

Chemical Reactivity for Drug Development

Nucleophilic Aromatic Substitution (NAS): The Key to Derivatization

The primary utility of this compound in medicinal chemistry stems from its high reactivity towards nucleophilic aromatic substitution (NAS). The chlorine atom is an excellent leaving group in this context due to the powerful electron-withdrawing nature of the nitro group located ortho to it. This -NO₂ group strongly stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, dramatically lowering the activation energy of the substitution reaction. The meta-position of the nitro group relative to the chlorine would not allow for this resonance stabilization, rendering such an isomer far less reactive.[10]

This reactivity allows for the facile introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides) at the C1 position, enabling the construction of diverse molecular libraries for drug discovery.

Mechanistic Insight into NAS Reactivity

The addition-elimination mechanism for NAS is depicted below. The stability of the Meisenheimer complex is the determining factor for the reaction's feasibility.

Caption: The nitro group stabilizes the Meisenheimer complex, facilitating NAS.

Other Potential Transformations

-

Nitro Group Reduction : The nitro group can be readily reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 2-amino-4-chloro-thioanisole, a valuable building block for synthesizing heterocycles like benzimidazoles or quinazolines.

-

Sulfide Oxidation : The methylthio group can be oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using agents like m-CPBA or H₂O₂. This modification alters the electronic properties and steric profile of the molecule, providing another avenue for derivatization.

Applications in Medicinal Chemistry & Advanced Materials

While specific drug candidates containing the exact this compound scaffold are not widely published, its constituent parts and close analogs are prevalent in medicinal chemistry and materials science.

-

Scaffold for Bioactive Molecules : The related compound, 4-chloro-3-nitroaniline, is used to synthesize Schiff bases which have been studied for antibacterial, antimalarial, and anticancer properties.[11] This demonstrates the utility of the 4-chloro-3-nitroaryl moiety as a foundational structure for biologically active agents.

-

Intermediate for Agrochemicals and Dyes : Chloronitrobenzene derivatives are fundamental precursors in the industrial synthesis of pesticides, herbicides, and dyes.[12] The reactivity of the chloro and nitro groups allows for the attachment of various chromophores or toxophores.

-

Precursor for Advanced Materials : The sulfone analog, 4-Chloro-3-nitrophenyl methyl sulfone, is used in the development of specialty polymers and resins, contributing to materials with enhanced thermal and chemical resistance.[1]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reliable method for analyzing the purity of this compound and monitoring reaction progress is reverse-phase HPLC.[3]

-

Method : Reverse Phase (RP) HPLC[3]

-

Column : C18 (Octadecylsilane)[1]

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid or formic acid (for MS compatibility).[3]

-

Detection : UV detection is suitable for nitroaromatic compounds.[8]

Spectroscopic Profile (Predicted)

No publicly available spectra for this specific compound were identified. However, a predictive analysis based on its structure and data from analogs is provided.

-

¹H NMR : Three aromatic protons are expected in the aromatic region (δ 7.0-8.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A singlet corresponding to the three methyl protons (-SCH₃) would appear upfield (δ 2.4-2.6 ppm).

-

¹³C NMR : Seven distinct carbon signals are expected. The carbon bearing the nitro group would be significantly downfield, while the methyl carbon would be upfield.

-

IR Spectroscopy : Characteristic peaks would include strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (~1530 and ~1350 cm⁻¹), C-Cl stretching (~1090 cm⁻¹), and C-S stretching (~700 cm⁻¹).

-

Mass Spectrometry (MS) : The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Safety, Handling, and Disposal

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following information is based on data for the structurally similar and hazardous compound 1-Chloro-4-nitrobenzene (CAS 100-00-5) and should be used as a precautionary guide.

Hazard Assessment

Based on its analog, this compound should be treated as a hazardous substance.

-

GHS Hazard Statements (Predicted) :

Recommended Handling Procedures

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield.

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection : Wear a lab coat, long pants, and closed-toe shoes.

-

-

Hygiene Measures : Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]

First Aid and Emergency Procedures

-

If Inhaled : Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact : Immediately take off all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention.

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

-

If Swallowed : Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[7]

Disposal Guidelines

Dispose of contents and container in accordance with local, regional, national, and international regulations. The material should be handled as hazardous waste and disposed of at an approved waste disposal plant. Avoid release to the environment.

References

- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

- Preparation & Puification of Nitrobenzene. FranklyChemistry via YouTube. (2013-02-04). [Link]

- Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).

- Preparation & Puification of Nitrobenzene. FranklyChemistry via YouTube. (2013-02-04). [Link]

- Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous KOH... Filo. (2025-10-04). [Link]

- 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. (2019-01-17). [Link]

- Preparation of Nitrobenzene (Nitration of benzene).

- Nitration of Substituted Aromatic Rings and Rate Analysis. Vanderbilt University. [Link]

- Go-to recrystallization solvent mixtures. Reddit r/Chempros. (2023-02-19). [Link]

- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. (2012-03-19). [Link]

- Recrystallization Technique for Organic Chemistry. JoVE via YouTube. (2020-09-06). [Link]

- Recrystallization - Single Solvent. University of Calgary. [Link]

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018-04-30). [Link]

- EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE. California Office of Environmental Health Hazard Assessment. (1999-11-01). [Link]

- This compound. SIELC Technologies. (2018-02-16). [Link]

- This compound. PubChemLite. [Link]

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018-04-30). [Link]

- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

- Novel Schiff base... and Mixed Ligand Complexes...

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. watson-int.com [watson-int.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 6. stmarys-ca.edu [stmarys-ca.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. reddit.com [reddit.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

physicochemical properties of 1-Chloro-4-(methylthio)-2-nitrobenzene

An In-Depth Technical Guide to the Physicochemical Properties of 1-Chloro-4-(methylthio)-2-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and safety considerations for this compound (CAS No. 1199-36-6). As a key intermediate in the synthesis of pharmaceuticals, dyes, and pigments, a thorough understanding of its characteristics is essential for researchers, chemists, and professionals in drug development and chemical manufacturing.[1] This document consolidates critical data on its chemical identity, physical properties, spectroscopic profile, stability, and handling protocols, offering field-proven insights and detailed experimental procedures.

Chemical Identity and Structure

This compound is an aromatic organic compound characterized by a benzene ring substituted with a chlorine atom, a methylthio group, and a nitro group.

-

IUPAC Name: this compound

-

Synonyms: Methyl(4-chloro-3-nitrophenyl) sulfide, 1-chloro-4-(methylsulfanyl)-2-nitrobenzene, (4-Chloro-3-nitrophenyl)(methyl)sulfane, Benzene, 1-chloro-4-(methylthio)-2-nitro-[1][2][3]

Molecular Structure:

Caption: 2D structure of this compound.

Summary of Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 203.65 g/mol | [1][2][4] |

| Appearance | Data not available; typically a solid at STP | |

| Melting Point | 70-72 °C | [1] |

| Boiling Point | 297 °C at 760 mmHg | [1][2] |

| Density | 1.41 g/cm³ | [1][2] |

| Flash Point | 133.4 °C | [1][2] |

| Vapor Pressure | 0.00246 mmHg at 25 °C | [1][2] |

| Refractive Index | 1.616 | [1][2] |

| Solubility | Data not specified, but related compounds are generally insoluble in water. | [5] |

Detailed Physicochemical Analysis

Physical State and Appearance

While explicit descriptions are not widely available, given its melting point of 70-72 °C, this compound exists as a solid at standard temperature and pressure.[1] Chlorinated nitroaromatic compounds are often crystalline solids, typically with a yellow hue.

Thermal Properties

-

Melting Point: The sharp melting range of 70-72 °C suggests a relatively pure crystalline solid.[1] This property is critical for quality control, identification, and determining appropriate storage conditions.

-

Boiling Point: A high boiling point of 297 °C indicates low volatility and strong intermolecular forces.[1][2] Distillation would require vacuum conditions to prevent thermal decomposition, a common risk for nitroaromatic compounds.

-

Flash Point: The flash point of 133.4 °C is the lowest temperature at which vapors will ignite with a spark.[1][2] This value classifies it as a combustible liquid only at elevated temperatures, but appropriate fire safety measures are still necessary.

Solubility

Specific solubility data is not provided in the search results. However, based on the structure—a largely nonpolar aromatic ring with polar nitro and chloro groups—it is expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, acetone, and ethyl acetate. This characteristic is fundamental for its use in organic synthesis, dictating solvent choices for reactions and purification processes like recrystallization.

Spectroscopic and Analytical Data

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the methylthio group. A singlet corresponding to the three protons of the methylthio group (S-CH₃) would also be prominent.

-

¹³C NMR: The carbon NMR would display seven unique signals: six for the aromatic carbons and one for the methyl carbon of the methylthio group. The carbon atoms attached to the nitro and chloro groups would be significantly shifted.

-

Infrared (IR) Spectroscopy: Key IR absorption bands would confirm the presence of its functional groups. Strong asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1340 cm⁻¹, respectively, are characteristic of the nitro (NO₂) group. C-Cl stretching would appear in the 800-600 cm⁻¹ region, and C-S stretching would be observed as a weaker band.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Chromatographic Analysis

This compound can be effectively analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC).[3] A typical method involves a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid for improved peak shape.[3] This technique is crucial for assessing purity, monitoring reaction progress, and isolating impurities.

Experimental Protocol: Melting Point Determination

This protocol describes the determination of the melting point using the capillary method, a standard and reliable technique for crystalline organic solids.

Causality: The choice of a slow, controlled heating rate near the expected melting point is paramount. A rapid temperature ramp can lead to thermal lag, where the sample's temperature does not equilibrate with the heating block, resulting in an artificially wide and inaccurate melting range.

Self-Validation: The protocol incorporates the use of a certified standard with a known melting point. This step validates the instrument's calibration and the operator's technique, ensuring the trustworthiness of the measurement.

Methodology:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Calibration Check (Validation): Run a melting point determination on a standard compound with a known melting point close to 71 °C (e.g., Benzoic Acid, M.P. 122 °C, for a broader check, or a more specific standard if available). The result should be within ±1 °C of the certified value.

-

Rapid Heating: Set the apparatus to heat rapidly to about 10-15 °C below the expected melting point (approx. 60 °C).

-

Controlled Heating: Reduce the heating rate to 1-2 °C per minute. This slow rate ensures thermal equilibrium.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts completely.

-

-

Reporting: Report the melting point as the range T₁ – T₂.

Caption: Workflow for Melting Point Determination by Capillary Method.

Reactivity and Stability

-

Stability: Like many nitroaromatic compounds, it is stable under normal storage conditions, which should be a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.[5][6]

-

Reactivity: The molecule possesses several reactive sites. The nitro group can be reduced to an amine, a common transformation in the synthesis of dyes and pharmaceuticals. The chlorine atom on the aromatic ring is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]

Safety and Handling

This compound is known to be an irritant and potentially toxic.[1] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[6][7][8] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[7][9] Do not eat, drink, or smoke in the handling area.[6][9] Wash hands thoroughly after handling.[6][9]

-

First Aid Measures:

-

Toxicity: This class of compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[6][9]

Applications and Significance

The primary significance of this compound lies in its role as a versatile chemical intermediate.[1][4]

-

Pharmaceutical Synthesis: Its structure serves as a building block for more complex molecules in drug discovery and development.[1]

-

Dye and Pigment Industry: The reactive functional groups facilitate the synthesis of a variety of colorants.[1]

Conclusion

This compound is a well-defined crystalline solid with distinct thermal and physical properties. Its utility as a chemical intermediate is underpinned by the reactivity of its chloro, methylthio, and nitro functional groups. A comprehensive understanding of its physicochemical properties, supported by robust analytical methods and stringent safety protocols, is essential for its safe and effective application in research and industry.

References

- This compound. (n.d.). LookChem.

- 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. (2016, May 19). Loba Chemie.

- 1-chloro-2-nitrobenzene. (n.d.). Sdfine.

- 1-chloro-4-methyl-2-nitrobenzene. (2025, May 20). Chemical Synthesis Database.

- Saeed, A., & Simpson, J. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate.

- This compound. (2018, February 16). SIELC Technologies.

- 1-Chloro-2-(methoxymethyl)-4-nitrobenzene. (n.d.). PubChem.

- This compound. (n.d.). PubChemLite.

- 1-chloro-4-nitrobenzene. (n.d.). Stenutz.

- Saeed, A., & Simpson, J. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.

- Saeed, A., & Simpson, J. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate.

- 1-Chloro-4-nitrobenzene. (n.d.). PubChem.

- Benzene, 1-chloro-4-nitro-. (n.d.). NIST WebBook.

- Various Authors. (2018, February 8). Which compound is more stable between 1 chloro 4 nitro benzene and 1 chloro 4 methyl benzene?. Quora.

- 1-Chloro-2-nitrobenzene CAS: 88-73-3. (2001, September 14). OECD Existing Chemicals Database.

- Saeed, A., & Simpson, J. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Semantic Scholar.

- This compound CAS 1199-36-6. (n.d.). Watson International.

- 1-Chloro-4-nitro-benzene - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.

- 1-Chloro-4-(chloromethyl)-2-nitrobenzene. (n.d.). PubChem.

- Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e).... (n.d.). ResearchGate.

- 1-Chloro-2-methyl-3-nitrobenzene. (n.d.). PubMed Central (PMC).

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 1199-36-6 [chemnet.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. watson-int.com [watson-int.com]

- 5. 1-Chloro-4-methoxy-2-nitrobenzene(10298-80-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. lobachemie.com [lobachemie.com]

- 7. westliberty.edu [westliberty.edu]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

reactivity of the methylthio group in 1-Chloro-4-(methylthio)-2-nitrobenzene

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 1-Chloro-4-(methylthio)-2-nitrobenzene

Introduction: A Versatile Scaffold in Modern Synthesis

This compound is a multifunctional aromatic compound that serves as a pivotal intermediate in the synthesis of a wide array of high-value chemicals, including pharmaceuticals, dyes, and pigments.[1][2] Its molecular architecture, featuring a chloro leaving group, an oxidizable methylthio moiety, and a strongly electron-withdrawing nitro group, provides a rich landscape for chemical transformations. The strategic placement of these functional groups dictates a predictable yet versatile reactivity profile, making it a valuable building block for drug development professionals and research scientists.

The chloro and nitro groups ortho to each other create a classic electron-deficient aromatic system, highly activated towards nucleophilic aromatic substitution (SNAr).[3][4] Concurrently, the sulfur atom of the methylthio group is a nucleophilic center, readily susceptible to oxidation. This guide provides an in-depth exploration of the core reactivity of the methylthio group and the synergistic interplay of the functional groups that enable its broad synthetic applications. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and discuss the causal factors that govern reaction outcomes, thereby offering a comprehensive resource for leveraging this scaffold in complex molecular design.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1199-36-6 | [1] |

| Molecular Formula | C₇H₆ClNO₂S | [1] |

| Molecular Weight | 203.65 g/mol | [1] |

| Melting Point | 70-72 °C | [1] |

| Appearance | Yellowish solid | [1] |

Section 1: Oxidation of the Methylthio Group: A Gateway to Sulfoxides and Sulfones

The transformation of the methylthio group into its higher oxidation states—sulfoxide and sulfone—is arguably its most significant and widely exploited reactivity. This oxidation fundamentally alters the electronic properties of the substituent, converting the electron-donating methylthio group (-SCH₃) into the powerfully electron-withdrawing methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups. This modulation has profound implications for the reactivity of the aromatic ring and the biological activity of the resulting molecules.[5]

Mechanistic Principles: The Controlled Addition of Oxygen

The oxidation of sulfides proceeds stepwise. The first oxidation converts the sulfide to a sulfoxide. Further oxidation of the sulfoxide yields the corresponding sulfone. The key to synthetic utility lies in controlling this process to selectively isolate either the sulfoxide or the sulfone. This control is achieved through the careful selection of the oxidizing agent and precise management of reaction conditions, such as temperature and stoichiometry.

-

For Sulfoxide Synthesis : Milder oxidants or a stoichiometric amount of a stronger oxidant at low temperatures are typically employed to prevent over-oxidation to the sulfone. Sodium metaperiodate (NaIO₄) is a classic choice for this transformation due to its high chemoselectivity.[6]

-

For Sulfone Synthesis : More powerful oxidizing agents, an excess of the oxidant, or the use of a catalyst is required to drive the reaction to completion. A common and effective system involves using hydrogen peroxide (H₂O₂) in the presence of a catalyst like sodium tungstate (Na₂WO₄·2H₂O).[5]

Protocol 1: Selective Oxidation to 1-Chloro-4-(methylsulfinyl)-2-nitrobenzene (Sulfoxide)

This protocol is designed for high selectivity, minimizing the formation of the sulfone byproduct. The choice of sodium metaperiodate in an aqueous medium at low temperature is critical for this control.

Experimental Workflow

Sources

- 1. lookchem.com [lookchem.com]

- 2. watson-int.com [watson-int.com]

- 3. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]

- 4. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]

- 5. Synthesis and Crystal Structure of Novel Sulfone Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

literature review of 1-Chloro-4-(methylthio)-2-nitrobenzene synthesis

An In-depth Technical Guide on the Synthesis of 1-Chloro-4-(methylthio)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate, finding extensive application in the synthesis of pharmaceuticals, dyes, and other specialty organic compounds.[1][2] Its molecular architecture, featuring a reactive chlorine atom activated by an ortho-nitro group and a para-methylthio substituent, makes it a versatile building block for complex molecular design. This guide provides a detailed exploration of the core synthetic methodologies for its preparation, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the primary routes. The content is structured to offer both theoretical understanding and practical, field-proven insights for laboratory and industrial-scale synthesis.

Introduction: Significance and Physicochemical Profile

This compound (CAS No. 1199-36-6) is a nitrobenzene derivative whose strategic importance lies in its functional group arrangement.[1] The electron-withdrawing nitro group significantly activates the chlorine atom at the C1 position towards nucleophilic aromatic substitution (SNAr), while the methylthio group offers a site for further chemical modification, such as oxidation to sulfoxide or sulfone moieties. This trifunctional nature is highly valued in drug development, where the molecule serves as a scaffold for constructing various therapeutic agents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1199-36-6 | [1] |

| Molecular Formula | C₇H₆ClNO₂S | [3] |

| Molecular Weight | 203.65 g/mol | [3] |

| Appearance | Yellow solid | [4] |

| Melting Point | 70-72 °C | [1] |

| Boiling Point | 297 °C at 760 mmHg | [1] |

| Density | 1.41 g/cm³ | [1] |

Core Synthetic Strategies

Two primary and logically sound strategies dominate the synthesis of this compound. The choice between them often depends on the availability of starting materials, desired purity, and scalability.

Method 1: Nucleophilic Aromatic Substitution (SNAr) of 1,2-Dichloro-4-nitrobenzene

This is arguably the most direct route to the target compound. The strategy leverages the foundational principles of nucleophilic aromatic substitution, a cornerstone of aromatic chemistry.

Causality and Mechanistic Rationale: The SNAr mechanism is contingent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group on the aromatic ring.[5] In the substrate, 1,2-dichloro-4-nitrobenzene, the nitro (-NO₂) group at C4 is a powerful EWG. It activates both chlorine atoms towards nucleophilic attack but exerts a much stronger activating effect on the chlorine at the C1 position (para) than the one at C2 (meta).[5][6] This is because the negative charge of the intermediate Meisenheimer complex, formed upon nucleophilic attack at C1, can be delocalized onto the nitro group through resonance, providing significant stabilization. Attack at the C2 position does not allow for this direct resonance stabilization, making the para-substitution pathway overwhelmingly favorable.[6] The incoming nucleophile, sodium thiomethoxide (NaSMe), displaces the more labile para-chloride to yield the desired product.

Workflow for SNAr Synthesis

Caption: SNAr synthesis workflow.

Detailed Experimental Protocol:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1,2-dichloro-4-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or methanol.

-

Nucleophile Addition: Prepare a solution of sodium thiomethoxide (1.0-1.1 eq) in methanol. Add this solution dropwise to the flask at room temperature. An exothermic reaction may be observed.

-

Reaction: Maintain the reaction temperature between 25-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[7]

-

Workup: Once the reaction is complete, pour the mixture into ice-cold water. The crude product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound as a yellow crystalline solid.

Method 2: Two-Step Synthesis via Electrophilic Chlorination

This alternative strategy involves the initial synthesis of an intermediate, 4-(methylthio)nitrobenzene (also known as 4-nitrothioanisole), followed by regioselective electrophilic chlorination.

Causality and Mechanistic Rationale:

-

Step A: Synthesis of 4-(Methylthio)nitrobenzene: This intermediate is typically prepared from 4-nitrochlorobenzene.[4] The chlorine atom in this starting material is highly activated towards nucleophilic substitution by the para-nitro group. Reaction with a sulfur nucleophile, such as sodium disulfide followed by methylation, effectively replaces the chlorine with a methylthio group.[8]

-

Step B: Electrophilic Chlorination: The subsequent chlorination of 4-(methylthio)nitrobenzene is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the two existing substituents. The methylthio (-SMe) group is an activating, ortho,para-director, while the nitro (-NO₂) group is a deactivating, meta-director.[9] The incoming electrophile (Cl⁺) will be directed to the positions that are ortho to the -SMe group (C1 and C3) and meta to the -NO₂ group (C1 and C5). The C1 position is doubly favored, being both ortho to the activating -SMe group and meta to the deactivating -NO₂ group, making it the primary site of chlorination.

Reaction Pathway for Two-Step Synthesis

Caption: Two-step synthesis pathway.

Detailed Experimental Protocol:

-

Step A: Synthesis of 4-(Methylthio)nitrobenzene [8]

-

Combine 4-nitrochlorobenzene (1.0 eq) and methanol in a reaction vessel and warm to approximately 50 °C.

-

In a separate vessel, prepare a solution of sodium disulfide (Na₂S₂) by reacting sodium sulfide (Na₂S·9H₂O) with elemental sulfur in methanol.

-

Add the hot sodium disulfide solution to the 4-nitrochlorobenzene solution and reflux for 2-3 hours.

-

Cool the mixture and add a solution of sodium hydroxide and a methylating agent such as methyl chloride or dimethyl sulfate.

-

Stir until the methylation is complete (monitor by TLC).

-

Isolate the crude 4-(methylthio)nitrobenzene by precipitation in water, followed by filtration.

-

-

Step B: Electrophilic Chlorination

-

Dissolve the 4-(methylthio)nitrobenzene from Step A in a suitable inert solvent like dichloromethane or carbon tetrachloride.

-

Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) chloride (FeCl₃).

-

Bubble chlorine gas (Cl₂) through the solution at a controlled rate, maintaining the temperature between 0-10 °C. Alternatively, use a reagent like N-chlorosuccinimide (NCS).

-

Monitor the reaction closely to avoid over-chlorination.

-

Upon completion, quench the reaction by washing with an aqueous solution of sodium bisulfite to remove excess chlorine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization to obtain the final product.

-

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Synthesis Methodologies

| Parameter | Method 1: SNAr | Method 2: Electrophilic Chlorination |

| Starting Material | 1,2-Dichloro-4-nitrobenzene | 4-Nitrochlorobenzene |

| Number of Steps | One | Two |

| Regioselectivity | Excellent, driven by electronic stabilization of the Meisenheimer complex.[5][6] | Very good, based on converging directing effects of -SMe and -NO₂ groups.[9] |

| Key Reagents | Sodium thiomethoxide (stench, moisture-sensitive) | Sodium disulfide, methylating agent, chlorine gas (toxic), Lewis acid catalyst.[8] |

| Potential Issues | Availability/cost of 1,2-dichloro-4-nitrobenzene. | Potential for side products (oxidation of sulfur, over-chlorination). |

| Scalability | Generally straightforward and scalable. | Requires careful control of chlorination step, which can be challenging on a large scale. |

Safety and Handling

Working with nitroaromatic compounds, organosulfur reagents, and chlorinating agents requires strict adherence to safety protocols.

-

Toxicity: Nitroaromatic compounds are toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.[1][2]

-

Reagents: Sodium thiomethoxide and other thiols have a powerful and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Chlorine gas is highly toxic and corrosive.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, is mandatory at all times.

Conclusion

The synthesis of this compound is most effectively achieved through two robust methods: direct nucleophilic aromatic substitution on 1,2-dichloro-4-nitrobenzene or a two-step electrophilic chlorination of 4-(methylthio)nitrobenzene. The SNAr route offers simplicity and high regioselectivity in a single step, making it an attractive choice when the starting material is readily available. The two-step method, while longer, utilizes a more common starting material and relies on the predictable principles of electrophilic substitution. A thorough understanding of the mechanisms and experimental parameters detailed in this guide enables researchers and development professionals to make informed decisions for the efficient and safe production of this valuable chemical intermediate.

References

- SIELC Technologies. (2018-02-16). This compound.

- Brainly.com. (2023-06-06). Predict the product formed in the nucleophilic aromatic substitution reaction between.

- ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).

- Löffler, K., et al. (n.d.). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. PMC - NIH.

- LookChem. (n.d.). Cas 1199-36-6,1-chloro-4-(methylthio).

- Ahmad, V. U., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.

- Hartman, W. W., & Brethen, M. R. (n.d.). m-CHLORONITROBENZENE. Organic Syntheses Procedure.

- ResearchGate. (2012-03-19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- OEHHA. (1999-11-01). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE.

- Chemistry Stack Exchange. (2016-05-21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?

- Chegg. (2022-03-02). The second question is the reaction of 1,2-dichloro-4-nitrobenzene with NaOCH3 and CH3OH.

- Professor Dave Explains. (2019-07-12). Nucleophilic Aromatic Substitution. YouTube.

- NIST. (n.d.). Benzene, 1-chloro-4-methyl-2-nitro-. NIST WebBook.

- Wikipedia. (n.d.). 4-Nitrochlorobenzene.

- Google Patents. (n.d.). US4298761A - Preparation of 4-nitrothioanisole.

- Google Patents. (n.d.). US3480681A - Process for the preparation and purification of p-nitrobenzenes.

- Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene.

- Watson International. (n.d.). This compound CAS 1199-36-6.

Sources

- 1. lookchem.com [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. watson-int.com [watson-int.com]

- 4. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. US4298761A - Preparation of 4-nitrothioanisole - Google Patents [patents.google.com]

- 9. chemguide.co.uk [chemguide.co.uk]

A Comprehensive Technical Guide to the Safe Handling and Management of 1-Chloro-4-(methylthio)-2-nitrobenzene

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 1-Chloro-4-(methylthio)-2-nitrobenzene (CAS No. 1199-36-6). As a substituted nitroaromatic compound, it presents significant potential hazards that necessitate a robust and informed safety protocol. The causality behind each recommendation is explained to ensure a deep understanding of the risks and mitigation strategies, fostering a proactive safety culture in the laboratory environment.

Compound Identification and Physicochemical Profile

This compound is a nitrobenzene derivative utilized as an intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals.[1] Its molecular structure, featuring a nitro group, a chlorine atom, and a methylthio group, dictates its reactivity and toxicological profile. Understanding its physical properties is the first step in a comprehensive risk assessment.

| Property | Value | Source |

| CAS Number | 1199-36-6 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂S | [1][2] |

| Molecular Weight | 203.65 g/mol | [1][2] |

| Appearance | Yellow crystalline solid (typical for related compounds) | [3] |

| Melting Point | 70-72 °C | [1] |

| Boiling Point | 297 °C at 760 mmHg | [1] |

| Density | 1.41 g/cm³ | [1] |

| Flash Point | 133.4 °C | [1] |

| Vapor Pressure | 0.00246 mmHg at 25°C | [1] |

Hazard Identification and Toxicological Profile

While specific comprehensive toxicological data for this compound is limited, the known hazards of the nitroaromatic and chlorinated aromatic chemical classes necessitate that it be handled with extreme caution.[4][5] The hazard profile is therefore conservatively based on its structural alerts and data from the closely related and well-studied analogue, 1-chloro-4-nitrobenzene (p-nitrochlorobenzene, CAS 100-00-5). This approach ensures a high margin of safety.

The primary hazards are associated with the nitro group, which can be metabolically reduced to form reactive intermediates capable of binding to DNA and other macromolecules, and the chloro-substituent, which influences the compound's metabolic pathway and persistence.[5][6]

GHS Hazard Classification (Based on Analogue Data)

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [7][8] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [7][8] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [7] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | [7][8] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | [7][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (blood, liver) through prolonged or repeated exposure | [7][8] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects | [7][8][9] |

Toxicological Summary:

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles and dermal absorption.[10] Ingestion is a less common but highly dangerous route.

-

Acute Effects: Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[1] Systemically, like many nitroaromatics, it may interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[3][10] Symptoms include headache, dizziness, fatigue, and cyanosis (a blueish discoloration of the skin and lips).[10]

-

Chronic Effects: Prolonged or repeated exposure presents the most significant danger. It is suspected to be a mutagen and a carcinogen.[7][8] Studies on the analogue 1-chloro-4-nitrobenzene show evidence of carcinogenicity in mice.[6] Chronic exposure may lead to damage to the liver and anemia.[3][10]

-

Ecotoxicity: The compound is classified as toxic to aquatic life with long-lasting effects, necessitating careful control of releases to the environment.[7][9]

Risk Assessment and Mitigation Strategy

A systematic approach to risk management, based on the hierarchy of controls, is essential for minimizing exposure. This strategy prioritizes engineering and administrative controls over reliance on personal protective equipment (PPE).

Caption: Hierarchy of Controls for Handling this compound.

Engineering Controls (First Line of Defense)

The primary objective is to physically isolate the chemical from the operator.

-

Chemical Fume Hood: All manipulations, including weighing, solution preparation, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

-

Ventilated Balance Enclosure: For weighing the solid compound, a ventilated balance enclosure or a dedicated powder-handling hood provides superior containment compared to a standard fume hood.

-

Closed Systems: For transfers of solutions, utilize closed systems (e.g., cannulation, syringe pumps) whenever feasible to minimize aerosol generation.

Administrative Controls (Safe Work Practices)

These are procedural measures to reduce the risk of exposure.

-

Designated Areas: Clearly demarcate areas where this compound is stored and handled. Access should be restricted to trained personnel.

-

Standard Operating Procedures (SOPs): A detailed, location-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7][9] Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[3][9]

Personal Protective Equipment (PPE) (Final Barrier)

PPE must be selected based on the specific hazards and tasks. It does not eliminate the hazard but provides a final barrier.[3][11]

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[3] |

| Hand | Nitrile gloves (minimum thickness of 5 mil). Double-gloving is recommended. | Protects against dermal absorption, a primary exposure route.[9] Gloves must be inspected before use and changed immediately if contaminated.[7] |

| Body | Chemical-resistant lab coat (fully buttoned) with tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[9] |

| Respiratory | A NIOSH-approved respirator (e.g., N95 for particulates or an air-purifying respirator with organic vapor/acid gas cartridges) may be required if engineering controls are insufficient or during emergency situations.[3][11] A quantitative fit test is required for tight-fitting respirators. |

Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines the essential steps for safely handling the solid compound and preparing solutions.

4.1. Preparation and Pre-Handling Checks

-

Read and fully understand the Safety Data Sheet (SDS) for this compound and any other chemicals being used.

-

Ensure a copy of the SDS is readily accessible.

-

Verify that the chemical fume hood has a current certification sticker and that the airflow is functioning correctly.

-

Don all required PPE as specified in Section 3.3.

-

Prepare the work surface by covering it with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood.

-

Locate the nearest emergency eyewash station, safety shower, and fire extinguisher. Ensure the pathway is clear.

4.2. Weighing the Solid Compound

-

Perform this task within a ventilated balance enclosure or a chemical fume hood.

-

Place a weigh boat on the analytical balance and tare it.

-

Carefully open the container, avoiding any puff of powder.

-

Use a clean spatula to transfer the desired amount of the solid to the weigh boat. Work slowly and deliberately to avoid generating airborne dust.

-

Securely close the primary container immediately after dispensing.

-

Record the weight.

4.3. Preparing a Solution

-

Place the flask or beaker that will contain the solution inside the fume hood.

-

Carefully add the weighed solid to the vessel.

-

Use a small amount of the intended solvent to rinse the weigh boat, transferring the rinse into the vessel to ensure a complete transfer.

-

Slowly add the remaining solvent to the desired final volume.

-

If necessary, stir the solution using a magnetic stir bar and plate. Keep the vessel covered with a watch glass or cap to prevent vapor release.

4.4. Post-Handling and Cleanup

-

Decontaminate any reusable equipment (like spatulas) by rinsing with a suitable solvent in the fume hood. Collect this rinse as hazardous waste.

-

Dispose of all single-use contaminated items (weigh boats, bench paper, gloves) in a dedicated, clearly labeled hazardous waste container.

-

Wipe down the work surface inside the fume hood with a suitable solvent and a disposable towel. Dispose of the towel as hazardous waste.

-

Carefully remove PPE, avoiding contact with any contaminated surfaces. Remove gloves last using the proper technique.[7]

-

Wash hands thoroughly with soap and water.

Emergency Procedures

Immediate and correct response to an emergency is critical.

Caption: Decision Tree for Emergency Response to a Chemical Incident.

-

Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do so.[12] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air at once.[9] If breathing is difficult or has stopped, provide artificial respiration (using a barrier device) and call for emergency medical services.[10]

-

Ingestion: DO NOT induce vomiting.[3] Rinse the mouth with water.[7] Seek immediate medical attention and provide the SDS to the emergency responders.[13]

-

Small Spill (contained within a fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[14] Carefully sweep or scoop the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent.

-

Large Spill (outside of a fume hood): Evacuate the area immediately. Alert others and activate the fire alarm if necessary. Call your institution's emergency response team. Prevent re-entry until the area is cleared by professionals.

-

Fire: The compound is a combustible solid.[8] Use a dry chemical, CO₂, water spray, or alcohol-resistant foam extinguisher.[3][9] Firefighters must wear self-contained breathing apparatus (SCBA) as thermal decomposition produces highly toxic gases, including nitrogen oxides, hydrogen chloride, and carbon monoxide.[3][10]

Waste Management and Disposal

Improper disposal can lead to environmental contamination and regulatory violations. All waste containing this chemical must be treated as hazardous.[12]

6.1. Waste Segregation and Collection

-

Solid Waste: All contaminated disposables (gloves, bench paper, weigh boats, absorbent material from spills) must be collected in a designated, puncture-resistant, and sealable hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

-

Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealable hazardous waste container (e.g., a glass or polyethylene bottle). The container must be labeled with the full names and approximate percentages of all constituents. Never mix incompatible waste streams.

-

Empty Containers: The original chemical container is considered hazardous waste. To render it non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[15] The first rinse must be collected and disposed of as hazardous waste.[15] For a compound with this level of toxicity, it is best practice to collect all three rinses as hazardous waste.

6.2. Disposal Procedure

-

Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

-

Do not allow waste containers to become overfilled. Seal them when not in use.

-

Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Disposal must be conducted by a licensed hazardous waste management company, likely via high-temperature incineration.[16]

-

Never dispose of this chemical or its waste down the drain or in the regular trash.[17]

References

- Cas 1199-36-6,1-chloro-4-(methylthio) - LookChem. (n.d.). LookChem. [Link]

- Nitroaromatics and Isophorone Standard - Safety Data Sheet. (2019, March 29). Restek. [Link]

- 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. (2019, January 17). Loba Chemie. [Link]

- 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. (2016, May 19). Loba Chemie. [Link]

- Material Safety Data Sheet - 1-Chloro-4-nitrobenzene, 99%. (n.d.). Cole-Parmer. [Link]

- Safety data sheet - Nitrobenzene. (n.d.). Carl ROTH. [Link]

- This compound CAS 1199-36-6. (n.d.).

- Nitrobenzene - Hazard Summary. (n.d.). New Jersey Department of Health. [Link]

- Safety data sheet - 1-Chloro-4-nitrobenzene. (2022, November 24). CPAChem. [Link]

- This compound. (2018, February 16). SIELC Technologies. [Link]

- EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE. (1999, November 1). OEHHA. [Link]

- 1-Chloro-2-nitrobenzene CAS: 88-73-3. (2001, September 14).

- 1-Chloro-2-(chloromethyl)-4-nitrobenzene. (n.d.). PubChem. [Link]

- 1-Chloro-4-methyl-2-nitrobenzene CAS:89-60-1. (n.d.). Chemical LAND21. [Link]

- Managing and Disposing of Household Hazardous Waste. (n.d.). NY.Gov. [Link]

- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. [Link]

- 1-chloro-4-nitrobenzene: Carcinogenic Potency Database. (n.d.).

- Guidance Manual for Disposal of Chlorinated W

- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. EPA. [Link]

- Planned and Unplanned Discharges of Chlorinated Water to Surface W

Sources

- 1. lookchem.com [lookchem.com]

- 2. watson-int.com [watson-int.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. westliberty.edu [westliberty.edu]

- 8. cpachem.com [cpachem.com]

- 9. lobachemie.com [lobachemie.com]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

- 12. lobachemie.com [lobachemie.com]

- 13. carlroth.com [carlroth.com]

- 14. agilent.com [agilent.com]

- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. files.dep.state.pa.us [files.dep.state.pa.us]

An In-depth Technical Guide to the Biodegradation Pathways of 1-Chloro-4-(methylthio)-2-nitrobenzene

This guide provides a comprehensive technical overview of the putative and established biodegradation pathways of 1-Chloro-4-(methylthio)-2-nitrobenzene. It is intended for researchers, scientists, and drug development professionals engaged in environmental microbiology, bioremediation, and the study of xenobiotic metabolism. This document synthesizes current knowledge on the microbial degradation of nitroaromatic and organosulfur compounds to propose a scientifically grounded framework for investigating the environmental fate of this specific molecule.

Introduction: The Environmental Significance of a Complex Xenobiotic

This compound is a synthetic aromatic compound characterized by the presence of three distinct functional groups: a nitro group, a chlorine atom, and a methylthio group. Such polysubstituted nitroaromatic compounds are of significant environmental concern due to their potential toxicity, mutagenicity, and recalcitrance to degradation.[1] The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, renders these molecules resistant to oxidative degradation.[1] Their presence in the environment, largely due to industrial activities, necessitates a thorough understanding of their biodegradation pathways to develop effective bioremediation strategies.[1][2]

The biodegradation of nitroaromatic compounds has been the subject of extensive research, revealing a diverse array of microbial strategies for their transformation and mineralization.[3][4][5] Microorganisms have evolved sophisticated enzymatic systems to attack the nitro group, either through reduction or oxidative removal, initiating a cascade of reactions leading to ring cleavage and eventual assimilation into central metabolic pathways.[3] The presence of a chloro-substituent and a methylthio group on the aromatic ring of this compound introduces additional layers of complexity to its biodegradation, requiring a multifaceted enzymatic machinery for complete breakdown.

This guide will dissect the probable enzymatic reactions and metabolic pathways involved in the microbial degradation of this compound, drawing parallels with the degradation of structurally related compounds. We will explore both reductive and oxidative initial attacks on the nitro group, the potential for dehalogenation, and the fate of the methylthio moiety. Furthermore, we will present detailed experimental protocols for the elucidation of these pathways, providing a robust framework for future research in this area.

Proposed Biodegradation Pathways: A Multi-pronged Microbial Attack

The microbial degradation of this compound is likely to proceed through one or more parallel pathways, the prevalence of which will depend on the specific microbial consortia present and the prevailing environmental conditions (e.g., aerobic vs. anaerobic). Based on the known metabolism of similar compounds, we can postulate two primary initial lines of attack: reduction of the nitro group and oxidative removal of the nitro group.

Pathway A: Initial Reductive Attack on the Nitro Group

Under anaerobic or microaerophilic conditions, the initial step in the degradation of many nitroaromatic compounds is the reduction of the nitro group.[3][4] This process is typically mediated by a variety of nitroreductases, which sequentially reduce the nitro group to nitroso, hydroxylamino, and finally amino functionalities.

A plausible reductive pathway for this compound is initiated by the partial reduction of the nitro group to a hydroxylamino group. This intermediate, 1-chloro-4-(methylthio)-2-hydroxylaminobenzene, is then susceptible to a Bamberger-like rearrangement, a reaction that has been observed in the degradation of 1-chloro-4-nitrobenzene by Comamonadaceae strain LW1.[6][7][8] This rearrangement would lead to the formation of aminophenolic intermediates.

Proposed Reductive Pathway Diagram

Caption: Proposed reductive biodegradation pathway of this compound.

Pathway B: Initial Oxidative Attack

In aerobic environments, microorganisms can employ monooxygenase or dioxygenase enzymes to initiate the degradation of nitroaromatic compounds.[3] These enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite.

A putative oxidative pathway for this compound could involve a dioxygenase-mediated attack, leading to the formation of a diol intermediate. Subsequent rearomatization would result in the elimination of the nitro group as nitrite and the formation of a substituted catechol. This catechol derivative would then be a substrate for ring-cleavage dioxygenases.

Proposed Oxidative Pathway Diagram

Caption: Proposed oxidative biodegradation pathway of this compound.

The Fate of the Methylthio and Chloro Substituents

The removal of the chloro and methylthio groups can occur at various stages of the degradation pathway.

-

Dehalogenation: The chlorine atom can be removed either reductively, hydrolytically, or oxidatively. In many bacterial degradation pathways, dehalogenation occurs after the initial attack on the nitro group and subsequent ring activation.

-

Metabolism of the Methylthio Group: The methylthio group can be metabolized through several enzymatic reactions. Fungal metabolism of some chlorinated nitrobenzenes has been shown to involve an initial conjugation with glutathione, followed by conversion to a methylthio-containing metabolite.[9] Alternatively, enzymes such as monooxygenases could oxidize the sulfur atom to a sulfoxide and then a sulfone, which may be more amenable to cleavage. Enzymes like desulfonases are known to cleave carbon-sulfur bonds in organosulfur compounds.[10]

Experimental Elucidation of Biodegradation Pathways

A systematic experimental approach is required to validate the proposed pathways and identify the specific microorganisms and enzymes involved.

Enrichment and Isolation of Degrading Microorganisms

The first step is to enrich for and isolate microorganisms capable of utilizing this compound as a sole source of carbon, nitrogen, or energy.

Protocol 1: Enrichment Culture for this compound Degraders

-

Sample Collection: Collect soil or water samples from sites with a history of contamination with industrial chemicals, particularly nitroaromatic or organosulfur compounds.

-

Medium Preparation: Prepare a basal salts medium (BSM) devoid of carbon and nitrogen sources.

-

Enrichment: Inoculate 100 mL of BSM in a 250 mL flask with 1 g of soil or 1 mL of water. Add this compound as the sole carbon and nitrogen source at a concentration of 50-100 mg/L.

-

Incubation: Incubate the flasks on a rotary shaker at 25-30°C in the dark.

-

Subculturing: After 1-2 weeks, or when turbidity is observed, transfer an aliquot (1-10%) of the culture to fresh enrichment medium. Repeat this process several times to enrich for the desired microorganisms.

-

Isolation: Plate serial dilutions of the enriched culture onto BSM agar plates containing this compound. Isolate distinct colonies and purify them by repeated streaking.

Identification of Metabolites

Identifying the intermediate products of degradation is crucial for pathway elucidation.

Protocol 2: Metabolite Identification using HPLC and GC-MS

-

Culturing: Grow the isolated strain(s) in liquid BSM with this compound as the substrate.

-

Sample Preparation: At various time points, withdraw aliquots of the culture. Centrifuge to remove cells. Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate) at both neutral and acidic pH to capture a wide range of metabolites.

-

Analysis:

-

High-Performance Liquid Chromatography (HPLC): Analyze the extracts using a reverse-phase HPLC system with a UV detector to monitor the disappearance of the parent compound and the appearance of metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the extracted metabolites if necessary (e.g., silylation) and analyze by GC-MS to obtain mass spectra for structural elucidation.

-

-

Structure Confirmation: Compare the mass spectra of the metabolites with spectral libraries and, if possible, with authentic standards. For novel metabolites, purification followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be required for definitive structure confirmation.[7][8]

Enzyme Assays

Enzyme assays with cell-free extracts can confirm the activity of key enzymes in the proposed pathways.

Protocol 3: Nitroreductase Activity Assay

-

Cell-Free Extract Preparation: Grow the isolate in the presence of this compound to induce the relevant enzymes. Harvest the cells, wash them, and lyse them by sonication or French press. Centrifuge to obtain a cell-free extract.

-

Assay Mixture: Prepare a reaction mixture containing buffer (e.g., phosphate buffer, pH 7.0), NADH or NADPH as an electron donor, and the cell-free extract.

-

Reaction Initiation: Start the reaction by adding this compound.

-

Monitoring: Monitor the oxidation of NADH/NADPH by measuring the decrease in absorbance at 340 nm using a spectrophotometer. The rate of decrease is proportional to the nitroreductase activity.

Experimental Workflow Diagram

Caption: A generalized workflow for the elucidation of biodegradation pathways.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative data that should be collected during the investigation of the biodegradation of this compound.

| Parameter | Method | Expected Outcome/Value | Significance |

| Degradation Rate | HPLC | Quantify the disappearance of the parent compound over time (e.g., mg/L/day). | Indicates the efficiency of the microbial culture in degrading the compound. |

| Chloride Release | Ion Chromatography | Stoichiometric release of chloride ions. | Confirms dehalogenation. |

| Ammonia/Nitrite Release | Colorimetric Assays | Release of inorganic nitrogen. | Indicates the fate of the nitro group. |

| Enzyme Kinetics (Km, Vmax) | Spectrophotometric Assays | Michaelis-Menten parameters for key enzymes (e.g., nitroreductase, dioxygenase). | Characterizes the affinity and catalytic efficiency of the enzymes. |

Conclusion and Future Directions

The biodegradation of this compound is a complex process that likely involves a consortium of microorganisms with a diverse enzymatic repertoire. The proposed reductive and oxidative pathways provide a solid foundation for initiating research into the environmental fate of this compound. Elucidating these pathways is not only of academic interest but also crucial for developing practical bioremediation technologies for contaminated sites.

Future research should focus on the isolation and characterization of the specific genes and enzymes involved in each step of the degradation process. This molecular-level understanding will be instrumental in the potential engineering of microorganisms with enhanced degradative capabilities for in-situ bioremediation applications.

References

- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

- Choudhary, G., & Sharma, S. (2018). Microbial degradation of nitroaromatic compounds. Journal of Environmental Science and Health, Part A, 53(1), 1-15. [Link]

- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

- Higson, F. K. (1992). Microbial degradation of nitroaromatic compounds. Advances in Applied Microbiology, 37, 1-19. [Link]

- Haigler, B. E., & Spain, J. C. (1993). Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT. Applied and Environmental Microbiology, 59(7), 2239-2243. [Link]

- Moreno-Moran, J. A., & Hernandez-Perez, V. (2015). Enzymatic oxidation of volatile malodorous organosulfur compounds in a two-phase reactor. TIP Revista Especializada en Ciencias Químico-Biológicas, 18(1), 5-12. [Link]

- Odeyemi, O. O., & Alegbeleye, O. O. (2019). Enzymatic Hydrolysis of an Organic Sulfur Compound. Advances in Enzyme Research, 7, 1-13. [Link]

- Ellis, H. R. (2024). Current understanding of enzyme structure and function in bacterial two-component flavin-dependent desulfonases: Cleaving C-S bonds of organosulfur compounds. Archives of Biochemistry and Biophysics, 755, 110048. [Link]

- Deng, S., & Tabatabai, M. A. (1994). Arylsulfatase activity of soils. Soil Biology and Biochemistry, 26(5), 573-578. [Link]

- Kunz, D. A., & Chapman, P. J. (1981). Catabolism of pseudocumene and 3-ethyltoluene by Pseudomonas putida (arvilla) mt-2: evidence for new functions of the TOL (pWWO) plasmid. Journal of Bacteriology, 146(1), 179-191. [Link]

- Lendenmann, U., & Spain, J. C. (1999). Initial reactions in the biodegradation of 1-chloro-4-nitrobenzene by a newly isolated bacterium, strain LW1. Applied and Environmental Microbiology, 65(4), 1405-1412. [Link]

- Office of Environmental Health Hazard Assessment (OEHHA). (1999). Evidence on the Carcinogenicity of 1-Chloro-4-Nitrobenzene. [Link]

- Lendenmann, U., & Spain, J. C. (1999). Initial reactions in the biodegradation of 1-chloro-4-nitrobenzene by a newly isolated bacterium, strain LW1. PubMed. [Link]

- Lendenmann, U., & Spain, J. C. (1999). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1.

- OECD. (2001). 1-Chloro-2-nitrobenzene CAS: 88-73-3.

- Tahara, S., et al. (1990). Metabolic Pathways of 2,4-Dichloro-1-nitrobenzene in Mucor javanicus. Journal of Pesticide Science, 15(2), 213-220. [Link]

- ResearchGate. (n.d.).

- Public Health England. (2024). Nitrobenzene: toxicological overview. GOV.UK. [Link]